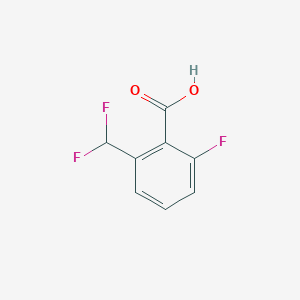

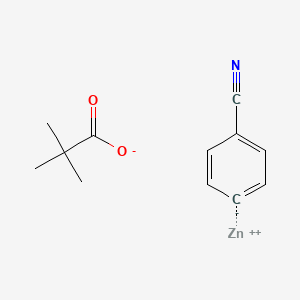

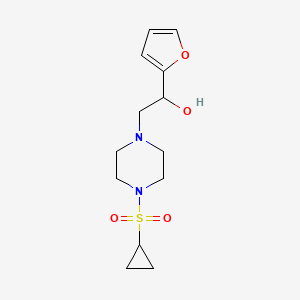

![molecular formula C16H10BrN3OS2 B2583097 2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476631-73-9](/img/structure/B2583097.png)

2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” belongs to the class of organic compounds known as aminobenzenesulfonamides . It exhibits a broad spectrum of antimicrobial action and is a versatile material used in scientific research.

Synthesis Analysis

The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of a similar compound involved the coupling between the aromatic aldehydes with o-aminothiophenols, in ethanol as a reaction medium and stirred at 50 °C for 1 h .Molecular Structure Analysis

The structure of the compound includes the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties. The presence of these moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The chemical reactions of similar compounds involve the preparation of the starting triazoles from commercially available precursors, as well as their conversion to the benzo thiazolo . The interaction of similar compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a certain ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties, the fluorine atoms, and the amide group.Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Benzothiazole derivatives, including 2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide, are pivotal in medicinal chemistry due to their extensive biological activities. These compounds are integral in many natural and synthetic bioactive molecules. The substitution on the benzothiazole scaffold, particularly on the C-2 and C-6 carbon atoms, leads to a variety of biological activities. Benzothiazole derivatives exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities, making them rapidly developing compounds in medicinal chemistry. Their structural diversity allows for the exploration of new therapeutic agents across a broad spectrum of pharmacological activities (Bhat & Belagali, 2020).

Chemical and Biological Properties

The chemical and biological properties of benzothiazole and its derivatives, including this compound, have been a subject of extensive study. These compounds are known for their versatility in pharmaceutical applications, showing a wide range of antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor activities. The structural simplicity of the 2-arylbenzothiazoles, in particular, highlights their potential as antitumor agents. The pharmacological interest in benzothiazole derivatives is increasing, as evidenced by the development of benzothiazole-based chemotherapeutic agents and the emphasis on structural modifications to enhance therapeutic efficacy (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthesis and Applications

The synthesis of benzothiazole derivatives, such as this compound, and their biological importance are well-documented. These compounds, including (thio)ureabenzothiazoles, have demonstrated a broad spectrum of biological activities. The synthesis methodologies cover a range from traditional multistep processes to more recent one-pot, atom economy procedures, reflecting the ongoing interest in developing these compounds for medicinal chemistry applications. The advancements in synthetic methodologies highlight the relevance of benzothiazole derivatives in the discovery of new pharmacophores and therapeutic agents (Rosales-Hernández et al., 2022).

Patent Trends in Drug Discovery

Recent patent trends underscore the growing interest in benzothiazole-based drug development, including the synthesis and application of compounds like this compound. These patents highlight the diversity of pharmacological activities attributed to benzothiazole derivatives, with a notable focus on cancer research. The continuous exploration and patenting of benzothiazole derivatives for therapeutic applications reflect their significant potential in addressing a range of diseases, emphasizing the scaffold's importance in drug discovery and development (Law & Yeong, 2022).

Mecanismo De Acción

Direcciones Futuras

The future directions for similar compounds involve further exploration of their antimicrobial action , and their potential role in targeting enzymes or receptors involved in cellular processes. There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention .

Propiedades

IUPAC Name |

2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS2/c1-8-18-13-12(22-8)7-6-11-14(13)23-16(19-11)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAKNKDKRALJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)

![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B2583026.png)

![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)